molecular formula C9H14O2 B1404560 Spiro[2.5]octane-5-carboxylic acid CAS No. 1314390-66-3

Spiro[2.5]octane-5-carboxylic acid

Cat. No.: B1404560
CAS No.: 1314390-66-3
M. Wt: 154.21 g/mol
InChI Key: ZOQQTCPUNHQTIR-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-5-carboxylic acid is an organic compound characterized by a spirocyclic structure, where two rings are connected through a single carbon atom. This compound is a valuable intermediate in organic synthesis due to its unique structural features, which provide a rigid and three-dimensional framework. The spirocyclic motif is known to enhance the physicochemical properties of molecules, making them more suitable for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.5]octane-5-carboxylic acid typically involves multiple steps starting from readily available industrial raw materials. One common method begins with 1,3-cyclohexanedione, which reacts with methanol in the presence of concentrated sulfuric acid to form 3-methoxy-cyclohexenone. This intermediate undergoes cyclization with an ethyl Grignard reagent in the presence of a Lewis acid to yield 5-methoxyspiro[2.5]oct-4-ene. Subsequent treatment with p-toluenesulfonic acid in tert-methyl ether at room temperature produces spiro[2.5]oct-5-one. Finally, spiro[2.5]oct-5-one reacts with p-tosyl isonitrile in the presence of alkali and ethanol, followed by reflux hydrolysis under alkaline conditions to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of cost-effective raw materials and efficient reaction conditions to maximize yield and minimize production costs. The scalability of the synthesis is achieved through continuous flow processes and the use of automated reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octane-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the carboxylic acid moiety and the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound to its corresponding ketone or aldehyde derivatives.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates in the presence of a base to introduce various substituents onto the spirocyclic ring.

Major Products

The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted spiro[2.5]octane derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Spiro[2.5]octane-5-carboxylic acid finds extensive applications in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of spirocyclic compounds, which are important intermediates in the development of pharmaceuticals and agrochemicals. In biology and medicine, this compound derivatives exhibit potential therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties. Additionally, in the industry, this compound is used in the production of advanced materials with enhanced mechanical and thermal properties .

Mechanism of Action

The mechanism of action of spiro[2.5]octane-5-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. These compounds can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways. The spirocyclic structure provides a unique three-dimensional arrangement that allows for specific binding to biological targets, thereby enhancing their efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.5]octane-1-carboxylic acid
  • Spiro[2.5]octane-6-carboxylic acid
  • Spirocyclic oxindoles

Uniqueness

Spiro[2.5]octane-5-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties compared to other spirocyclic compounds. Its rigid and three-dimensional framework enhances its stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the presence of the carboxylic acid group allows for further functionalization, expanding its utility in various chemical and biological applications .

Properties

IUPAC Name

spiro[2.5]octane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)7-2-1-3-9(6-7)4-5-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQQTCPUNHQTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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